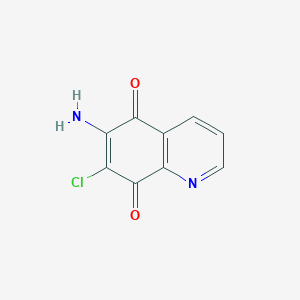

6-amino-7-chloroquinoline-5,8-dione

Vue d'ensemble

Description

6-amino-7-chloroquinoline-5,8-dione is a synthetic quinoline derivative known for its diverse biological activities. This compound is part of the quinone antibiotics group, which are bacteriostatic compounds characterized by their quinone ring structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-chloroquinoline-5,8-dione typically involves the chlorination of 6-amino-5,8-dioxoquinoline. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-7-chloroquinoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted quinoline compounds .

Applications De Recherche Scientifique

Anticancer Applications

The compound has garnered attention for its anticancer properties. Several studies have demonstrated its effectiveness against various cancer cell lines:

- Mechanism of Action : Research indicates that 6-amino-7-chloroquinoline-5,8-dione may induce apoptosis in cancer cells through mechanisms involving the modulation of mitochondrial functions and the activation of specific apoptotic pathways. For instance, derivatives of this compound have shown to upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax and cleaved caspase-3, leading to an overall increase in cell death in tumor cells .

- Cell Line Studies : In vitro studies have reported IC50 values ranging from 0.59 to 1.52 µM against drug-sensitive and multidrug-resistant cancer cell lines, indicating potent anticancer activity . Specific derivatives have been identified as having comparable efficacy to standard chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLeS3 | 0.59 | High anticancer activity |

| KB-vin | 1.52 | Multidrug resistance |

| A549 | 1.80 | Comparable to cisplatin |

Antibacterial and Antifungal Properties

This compound is also investigated for its antibacterial and antifungal activities:

- Antibacterial Mechanism : The compound's structural similarity to streptonigrin suggests that it may inhibit protein synthesis in bacteria, making it a candidate for developing new antibiotics. Studies have shown that it exhibits bacteriostatic effects against various bacterial strains.

- Fungal Inhibition : Preliminary studies indicate potential antifungal activity, although further research is required to elucidate the specific mechanisms involved.

The compound has been evaluated for its role as an inhibitor of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme implicated in cancer metabolism:

- Selectivity Studies : Certain derivatives of this compound have displayed selective cytotoxicity towards NQO1-expressing cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Synthesis and Chemical Applications

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis:

- Synthetic Pathways : The compound can be synthesized through various methods including condensation reactions and cyclizations with other quinoline derivatives . Its ability to act as an intermediate allows for the development of more complex molecules with tailored properties.

- Material Science : Beyond pharmaceuticals, this compound is being explored for potential applications in material science due to its unique electronic properties and reactivity.

Case Studies

Several case studies highlight the practical applications of this compound:

- Antitumor Agent Development : A study focused on synthesizing a library of aryl-substituted derivatives showed promising results against breast cancer cell lines, demonstrating the potential for developing new antitumor agents based on this scaffold .

- Antimicrobial Testing : Another research project evaluated the antibacterial efficacy of various derivatives against resistant bacterial strains, providing insights into structure-activity relationships that could inform future drug design .

Mécanisme D'action

The mechanism of action of 6-amino-7-chloroquinoline-5,8-dione involves its interaction with cellular enzymes and proteins. The compound is known to inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria . This inhibition leads to the disruption of protein synthesis, resulting in bacteriostatic effects. The compound also interacts with other cellular targets, contributing to its diverse biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Granaticin: Another quinone antibiotic with similar biological activities.

Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer properties.

Lavendamycin: A synthetic quinone derivative with antibacterial and anticancer activities.

Uniqueness

6-amino-7-chloroquinoline-5,8-dione is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Its ability to inhibit leucyl-tRNA synthetase sets it apart from other quinone antibiotics .

Activité Biologique

6-amino-7-chloroquinoline-5,8-dione (CAS Number: 18892-39-2) is a synthetic heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a quinoline ring system with an amino group at position 6 and a chloro group at position 7. Its chemical formula is , and it possesses a dione functional group that enhances its reactivity and biological profile. The compound's unique substitution pattern contributes to its distinct pharmacological activities compared to other quinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions are crucial for its efficacy against specific targets involved in disease pathways. Notably, the compound has shown potential as an inhibitor of leucyl-tRNA synthetase, which is significant for protein synthesis inhibition in bacterial cells.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, revealing promising results in inhibiting tumor growth.

Case Study: Anticancer Efficacy

A study compared the anticancer activity of several derivatives of this compound against different cell lines including A549 (lung cancer), SK-OV-3 (ovarian cancer), and MDA-MB-231 (breast cancer). The results indicated that derivatives with specific substitutions at the C-7 position exhibited varying levels of efficacy:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Derivative A | A549 | 1.80 | Comparable to cisplatin |

| Derivative B | SK-OV-3 | 0.59 | Induced apoptosis via Bcl-2 modulation |

| Derivative C | MDA-MB-231 | 0.75 | Higher activity than parent compound |

The data suggest that modifications at the C-7 position can significantly enhance anticancer activity, with some derivatives showing effects comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound has demonstrated bacteriostatic activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 25 |

These findings indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that variations in substituents on the quinoline ring significantly influence the biological activity of the compound. For instance, compounds with halogen substitutions at specific positions exhibited varying degrees of anticancer efficacy:

| Substituent | Activity Level |

|---|---|

| Chlorine (C-7) | High |

| Bromine (C-7) | Moderate |

| Methylthio (C-7) | Low |

This variation underscores the importance of chemical modifications in enhancing therapeutic potential .

Propriétés

IUPAC Name |

6-amino-7-chloroquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGIFJNXSKZGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=C(C2=O)N)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172262 | |

| Record name | 6-Amino-7-chloro-5,8-dioxoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18892-39-2 | |

| Record name | 6-Amino-7-chloro-5,8-dioxoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018892392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC81056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-7-chloro-5,8-dioxoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-7-chloro-5,8-quinolinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q2DY57FQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ACDQ interact with its target and what are the downstream effects?

A1: ACDQ primarily targets the active site of leucyl-tRNA synthetase (LeuRS) in Escherichia coli []. This interaction leads to active site-directed modification, inhibiting the enzyme's function. As LeuRS is essential for charging tRNA with leucine, its inhibition directly results in leucine auxotrophy, meaning the bacteria can no longer synthesize leucine and require it as a growth supplement.

Q2: Besides its effect on LeuRS, does ACDQ induce other stress responses in E. coli?

A2: Yes, research indicates that ACDQ exposure in E. coli elicits a significant stress response beyond LeuRS inhibition []. ACDQ primarily induces an oxidation stress response, regulated by the oxyR gene. This response is associated with the increased production of around 35 proteins by 5- to 50-fold. Secondarily, ACDQ also triggers an SOS response, controlled by the lexA gene, which is typically associated with DNA damage. Interestingly, the classic heat shock response, regulated by htpR, is less pronounced in response to ACDQ.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.